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molecular formula C10H11N3O B1580939 2-(4-Aminophenyl)-2,4-dihydro-5-methyl-3H-pyrazol-3-one CAS No. 6402-08-0

2-(4-Aminophenyl)-2,4-dihydro-5-methyl-3H-pyrazol-3-one

Cat. No. B1580939
M. Wt: 189.21 g/mol
InChI Key: VNXUPEPDMYVBQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05869516

Procedure details

0.17 ml of acetic anhydride is added dropwise to a solution of 1.0 g of 4-(4-(2-ethoxyanilinomethylene)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)benzenesulfonamide and 0.9 g of dimethylaminopyridine in 30 ml of pyridine while cooling in ice, and the mixture is then stirred for 10 hours. The residue obtained after concentration in vacuo is mixed with dilute hydrochloric acid, and the crystals which have separated out are filtered off with suction and triturated with ethanol.
Quantity
0.17 mL
Type
reactant
Reaction Step One
Name
4-(4-(2-ethoxyanilinomethylene)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)benzenesulfonamide
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.9 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C(OC(=O)C)(=O)C.C(OC1C=CC=CC=1NC=[C:15]1[C:19](=[O:20])[N:18]([C:21]2[CH:26]=[CH:25][C:24](S(N)(=O)=O)=[CH:23][CH:22]=2)[N:17]=[C:16]1[CH3:31])C.C[N:37](C1C=CC=CN=1)C>N1C=CC=CC=1>[NH2:37][C:24]1[CH:25]=[CH:26][C:21]([N:18]2[C:19](=[O:20])[CH2:15][C:16]([CH3:31])=[N:17]2)=[CH:22][CH:23]=1

Inputs

Step One
Name
Quantity
0.17 mL
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Name
4-(4-(2-ethoxyanilinomethylene)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)benzenesulfonamide
Quantity
1 g
Type
reactant
Smiles
C(C)OC1=C(NC=C2C(=NN(C2=O)C2=CC=C(C=C2)S(=O)(=O)N)C)C=CC=C1
Name
Quantity
0.9 g
Type
reactant
Smiles
CN(C)C1=NC=CC=C1
Name
Quantity
30 mL
Type
solvent
Smiles
N1=CC=CC=C1

Conditions

Stirring
Type
CUSTOM
Details
the mixture is then stirred for 10 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
while cooling in ice
CUSTOM
Type
CUSTOM
Details
The residue obtained
CONCENTRATION
Type
CONCENTRATION
Details
after concentration in vacuo
ADDITION
Type
ADDITION
Details
is mixed with dilute hydrochloric acid
CUSTOM
Type
CUSTOM
Details
the crystals which have separated out
FILTRATION
Type
FILTRATION
Details
are filtered off with suction
CUSTOM
Type
CUSTOM
Details
triturated with ethanol

Outcomes

Product
Details
Reaction Time
10 h
Name
Type
Smiles
NC1=CC=C(C=C1)N1N=C(CC1=O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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